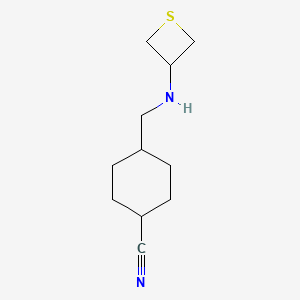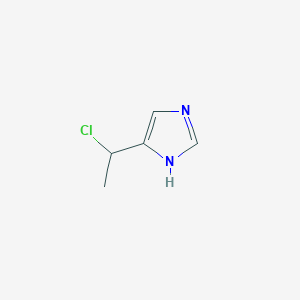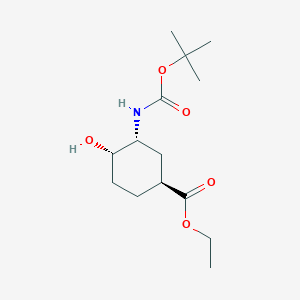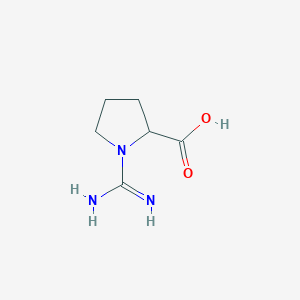
4-((Thietan-3-ylamino)methyl)cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Thietan-3-ylamino)methyl)cyclohexane-1-carbonitrile is a complex organic compound with an intriguing structure. Let’s break it down:
Thietane Ring: The compound contains a ring, which is a four-membered ring containing three carbon atoms and one sulfur atom. Thietane rings are relatively rare in organic chemistry.
Cyclohexane Ring: Attached to the thietane ring is a ring, a six-membered carbon ring. Cyclohexane is a common structural motif in organic compounds.
Amino Group: The compound features an (NH₂) attached to the thietane ring.
Methyl Group: A (CH₃) is also connected to the thietane ring.
Carbonitrile Group: Finally, the compound contains a (–C≡N), which is a nitrile functional group.
Análisis De Reacciones Químicas
The compound may undergo various reactions, including:
Substitution Reactions: Substituents on the cyclohexane ring could be replaced by other functional groups.
Reduction Reactions: Reduction of the nitrile group to an amine or other derivatives.
Oxidation Reactions: Oxidation of the thietane ring or amino group. Common reagents and conditions would vary based on the specific reaction.
Aplicaciones Científicas De Investigación
Research on this compound could explore its:
Medicinal Properties: Investigate its potential as a drug candidate due to its unique structure.
Catalysis: Assess its catalytic properties in chemical transformations.
Materials Science: Explore its use in materials, such as polymers or coatings.
Mecanismo De Acción
Understanding the compound’s mechanism of action would require detailed studies. It might interact with specific receptors, enzymes, or cellular pathways.
Comparación Con Compuestos Similares
While I don’t have direct information on similar compounds, researchers would compare this compound to related structures, emphasizing its distinct features.
Propiedades
Fórmula molecular |
C11H18N2S |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
4-[(thietan-3-ylamino)methyl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C11H18N2S/c12-5-9-1-3-10(4-2-9)6-13-11-7-14-8-11/h9-11,13H,1-4,6-8H2 |
Clave InChI |
AASKBQMQYISGKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CNC2CSC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)




![2-(3-methylsulfanylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948665.png)

![2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole](/img/structure/B12948670.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12948672.png)



